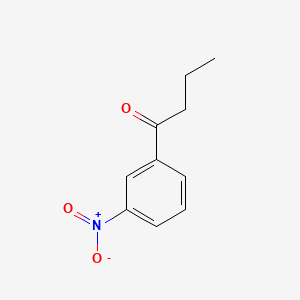

1-(3-Nitrophenyl)-1-butanone

Descripción general

Descripción

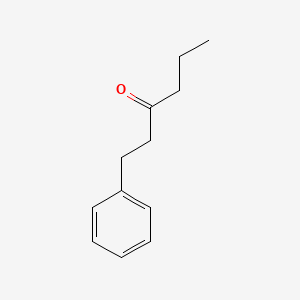

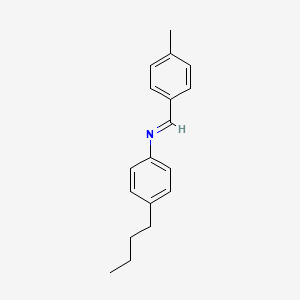

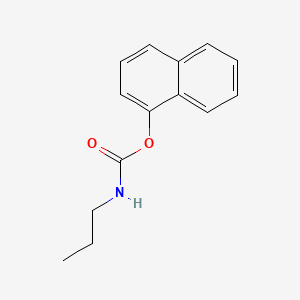

“1-(3-Nitrophenyl)-1-butanone”, also known as Ethanone, 1-(3-nitrophenyl)-, is a chemical compound with the formula C8H7NO3 . It has a molecular weight of 165.1461 . Other names for this compound include Acetophenone, 3’-nitro-; m-Nitroacetophenone; 3’-Nitroacetophenone; 3-Nitroacetophenone; Methyl 3-nitrophenyl ketone; USAF MA-1; m-Acetylnitrobenzene; 3-Nitroacetofenon; (3-Nitrophenyl) methyl ketone; 1-Acetyl-3-nitrobenzene; NSC 5511 .

Synthesis Analysis

The synthesis of derivatives similar to “(S)-1-(3-nitrophenyl)ethanol” involves several methods, including the resolution of 1-(2-nitrophenyl)ethanol by fractional crystallization and kinetic resolution procedures. Another approach is the iron-catalyzed transfer hydrogenation between alcohols and nitrophenylpyrroles for the synthesis of pyrroloquinoxalines.Molecular Structure Analysis

The molecular structure of “1-(3-Nitrophenyl)-1-butanone” can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the compound’s structure .Chemical Reactions Analysis

Chemical reactions involving “(S)-1-(3-nitrophenyl)ethanol” derivatives include photochemical mechanisms leading to products like nitroso hydrates through dual proton transfer processes. These reactions are influenced by various factors, including solvent type and the presence of specific substituents on the nitrophenyl ring.Physical And Chemical Properties Analysis

The physical properties of “(S)-1-(3-nitrophenyl)ethanol” and its analogs are determined by their molecular structure, which affects their solubility, melting points, and other physical characteristics. The chemical properties of “(S)-1-(3-nitrophenyl)ethanol” derivatives are significantly influenced by the nitro group and its position on the phenyl ring.Aplicaciones Científicas De Investigación

Metabolism and Inhibition Studies

1-(3-Nitrophenyl)-1-butanone, as part of nitrosamine compounds like 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), is extensively studied in the context of metabolism and cancer research. NNK is a potent tobacco-specific nitrosamine and its metabolism by human cytochrome P450 enzymes, particularly P450 1A2, is significant in understanding tobacco-related cancers. The inhibition of this metabolic pathway by compounds like Phenethyl Isothiocyanate (PEITC) offers insights into potential cancer prevention strategies (Smith, Guo, Guengerich, & Yang, 1996).

DNA Damage and Carcinogenesis

Research on NNK also delves into the characterization and mapping of DNA damage induced by its reactive metabolites. Studies employing analogues like NNKOAc reveal insights into the types and distribution of DNA adducts formed, which are crucial in understanding the mechanisms of tobacco-induced carcinogenesis (Cloutier, Drouin, Weinfeld, O'Connor, & Castonguay, 2001).

Analytical Method Development

There is ongoing development of sensitive analytical methods for detecting and quantifying metabolites of tobacco-specific nitrosamines in biological samples. For instance, the development of techniques for determining HPB-releasing DNA adducts in mucosal biopsies of the lower esophagus highlights advances in this area. Such methods are essential for assessing exposure to tobacco-specific carcinogens (Heppel, Heling, & Richter, 2009).

Chemoprevention Research

The study of NNK metabolites contributes to the development of chemopreventive agents against lung carcinogenicity of tobacco-specific nitrosamines. Research into compounds like aromatic isothiocyanates, and their inhibitory effects on NNK-induced lung tumorigenesis, informs potential interventions against lung cancer caused by tobacco use (Chung, Morse, & Eklind, 1992).

Fluorescence Studies

Fluorescence studies of compounds like nitro-substituted α,ω-diphenylpolyene, which are structurally related to 1-(3-Nitrophenyl)-1-butanone, reveal insights into intramolecular charge transfer mechanisms. These studies have implications in the development of novel fluorescent materials and understanding molecular interactions (Singh, Darshi, & Kanvah, 1999).

Safety And Hazards

The safety data sheet for a similar compound, 3-Nitrophenyl isocyanate, indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .

Direcciones Futuras

Indole derivatives, which are structurally similar to “1-(3-Nitrophenyl)-1-butanone”, have been found to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “1-(3-Nitrophenyl)-1-butanone” and its derivatives could also have potential for future research and applications.

Propiedades

IUPAC Name |

1-(3-nitrophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-2-4-10(12)8-5-3-6-9(7-8)11(13)14/h3,5-7H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJLRYDBRORTQIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90198804 | |

| Record name | 1-(3-Nitrophenyl)-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Nitrophenyl)-1-butanone | |

CAS RN |

50766-86-4 | |

| Record name | 1-(3-Nitrophenyl)-1-butanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050766864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Nitrobutyrophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-Nitrophenyl)-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-Nitrobutyrophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy-](/img/structure/B1360220.png)